SC-57461A

Catalog No.
S542716
CAS No.
423169-68-0
M.F
C20H26ClNO3
M. Wt
363.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SC-57461A

CAS Number

423169-68-0

Product Name

SC-57461A

IUPAC Name

3-[3-(4-benzylphenoxy)propyl-methylamino]propanoic acid;hydrochloride

Molecular Formula

C20H26ClNO3

Molecular Weight

363.9 g/mol

InChI

InChI=1S/C20H25NO3.ClH/c1-21(14-12-20(22)23)13-5-15-24-19-10-8-18(9-11-19)16-17-6-3-2-4-7-17;/h2-4,6-11H,5,12-16H2,1H3,(H,22,23);1H

InChI Key

SBBJJLDNKNNWFJ-UHFFFAOYSA-N

SMILES

CN(CCCOC1=CC=C(C=C1)CC2=CC=CC=C2)CCC(=O)O.Cl

Solubility

Soluble in DMSO

Synonyms

3-(methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid., N-methyl-N-(3-(4-(phenylmethyl)phenoxy)propyl)-beta-alanine, SC 57461, SC-57461, SC-57461A

Canonical SMILES

CN(CCCOC1=CC=C(C=C1)CC2=CC=CC=C2)CCC(=O)O.Cl

Description

The exact mass of the compound 3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid is 327.1834 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Alanine - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid, also known as SC-57461A, is a chemical compound studied for its potential to inhibit Leukotriene A(4) hydrolase (LTA4H) [, ]. LTA4H is an enzyme critical in the production of leukotrienes, which are inflammatory lipid mediators involved in various allergic and inflammatory diseases [].

  • Potent and Selective Inhibitor

    Research has shown SC-57461A to be a potent and selective inhibitor of LTA4H. Studies using recombinant human LTA4H demonstrated that SC-57461A competitively inhibited the enzyme activity with an inhibitory concentration (IC50) value of 2.5 nM for LTA4 substrate and 27 nM for peptide substrates [].

  • Inhibition in Whole Blood Cells

    Experiments using human whole blood showed that SC-57461A effectively inhibited LTB4 production induced by calcium ionophore, with an IC50 value of 49 nM. This indicates good cell penetration of the compound [].

SC-57461A, chemically known as 3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid hydrochloride, is a potent and selective inhibitor of leukotriene A4 hydrolase. This enzyme plays a crucial role in the production of leukotriene B4, an inflammatory mediator implicated in various diseases, including inflammatory bowel disease and psoriasis. SC-57461A exhibits competitive inhibition properties, with an IC50 value of 2.5 nM against recombinant human leukotriene A4 hydrolase for leukotriene A4 substrates and 27 nM for peptide substrates .

SC-57461A is studied for its potential to inhibit LTA4 hydrolase, an enzyme involved in the production of inflammatory mediators called leukotrienes []. By inhibiting this enzyme, SC-57461A might reduce inflammation []. However, the specific details of this mechanism require further investigation [].

SC-57461A primarily functions by inhibiting the enzymatic activity of leukotriene A4 hydrolase. The compound's mechanism involves binding to the active site of the enzyme, thereby preventing the conversion of leukotriene A4 to leukotriene B4. In human whole blood assays, SC-57461A has shown an IC50 of 49 nM for calcium ionophore-induced leukotriene B4 production, indicating its effectiveness in cellular environments . The compound does not significantly affect cyclooxygenase metabolite thromboxane B2 production, highlighting its selective action on leukotriene synthesis .

The biological activity of SC-57461A is characterized by its ability to inhibit the generation of leukotriene B4 in various species, including humans, mice, rats, dogs, and rhesus monkeys. This selectivity makes it a valuable candidate for therapeutic applications aimed at modulating inflammatory responses. SC-57461A has demonstrated efficacy in reducing inflammation in animal models, suggesting its potential utility in treating inflammatory diseases .

The synthesis of SC-57461A involves several chemical steps that culminate in the formation of the final product. The process typically includes:

  • Formation of the Propanoic Acid Backbone: The initial steps involve creating a propanoic acid derivative.
  • Introduction of the Phenylmethyl Group: A phenylmethyl moiety is introduced through a coupling reaction.
  • Methylation: Methyl groups are added to specific positions on the molecule to enhance its inhibitory properties.
  • Hydrochloride Salt Formation: The final step involves converting the free acid into its hydrochloride salt form for improved solubility and bioavailability .

SC-57461A has potential applications in various therapeutic areas due to its inhibitory effects on leukotriene A4 hydrolase. These include:

  • Treatment of Inflammatory Diseases: Given its role in reducing leukotriene B4 levels, SC-57461A may be beneficial in conditions like asthma, psoriasis, and inflammatory bowel disease.
  • Research Tool: It serves as a valuable tool for studying the biological roles of leukotrienes and their pathways in inflammation .

Interaction studies have revealed that SC-57461A selectively inhibits leukotriene A4 hydrolase without significantly impacting other pathways such as cyclooxygenase activity. This selective inhibition is crucial for minimizing side effects associated with broader anti-inflammatory agents. Studies involving oral administration in animal models have confirmed its effectiveness in reducing leukotriene B4 production while maintaining safety profiles .

Several compounds share structural or functional similarities with SC-57461A, particularly those targeting leukotriene A4 hydrolase or related pathways. Below is a comparison with notable compounds:

Compound NameStructure TypeMechanism of ActionIC50 (nM)Unique Features
DG-051LTA4 Hydrolase InhibitorInhibits both LTA4 hydrolase and aminopeptidase activity~10Less selective than SC-57461A
JNJ-40929837LTA4 Hydrolase InhibitorDual inhibition similar to DG-051~20Potentially broader activity
Compound 15LTA4 Hydrolase InhibitorEnhanced specificity for epoxide hydrolase~5Improved metabolic stability

SC-57461A stands out due to its high selectivity and potency against leukotriene A4 hydrolase compared to these other compounds, making it a promising candidate for targeted therapeutic interventions .

Leukotriene A4 hydrolase (LTA4H) emerged as a therapeutic target due to its dual enzymatic roles: (1) synthesizing the pro-inflammatory lipid mediator LTB4 via epoxide hydrolase activity and (2) degrading the neutrophil chemoattractant Pro-Gly-Pro (PGP) through aminopeptidase activity. Early LTA4H inhibitors, such as bestatin analogs and early-stage pharmaceutical compounds, non-selectively inhibited both catalytic functions, inadvertently exacerbating inflammation by allowing PGP accumulation. For example, clinical trials of inhibitors like DG-051 (viaBigGenomics) failed due to insufficient efficacy, partly attributed to this dual inhibition. Structural studies later revealed that LTA4H’s active site accommodates both lipid and peptide substrates through conformational flexibility, necessitating inhibitors that selectively target the epoxide hydrolase pocket.

Discovery and Development of SC-57461A

SC-57461A (chemical name: N-methyl-N-[3-[4-(phenylmethyl)phenoxy]propyl]-β-alanine hydrochloride) was developed by Pharmacia (now Pfizer) as part of a program to identify orally active, non-peptidic LTA4H inhibitors. Key milestones include:

Table 1: Chemical and Pharmacological Profile of SC-57461A

PropertyValueSource
Molecular FormulaC₂₀H₂₆ClNO₃
Molecular Weight363.88 g/mol
LTA4H Inhibition (IC₅₀)2.5 nM (human), 3 nM (mouse)
SelectivityNo inhibition of COX-1/2, 5-LOX, FLAP

SC-57461A was optimized through fragment-based screening and structure-activity relationship studies. X-ray crystallography confirmed its binding to LTA4H’s hydrophobic substrate cavity, displacing LTA4 through competitive inhibition. Unlike earlier inhibitors, SC-57461A does not interfere with LTA4H’s aminopeptidase activity, preserving PGP degradation.

Significance in Inflammatory Pathway Research

SC-57461A has become a cornerstone tool for investigating LTB4’s role in inflammatory and autoimmune diseases:

  • Neutrophil Recruitment: In a rat model of subarachnoid hemorrhage, SC-57461A reduced brain LTB4 levels by 67%, attenuating neutrophil infiltration and oxidative stress.
  • Cartilage Degeneration: In osteoarthritis models, SC-57461A suppressed synovitis and upregulated chondrogenic genes (COL2A1, SOX9) by blocking LTB4-BLT1 signaling.
  • Cancer Metastasis: The compound inhibited epithelial-mesenchymal transition in A549 lung cancer cells by reducing LTB4-induced ZEB-1 expression.

Table 2: Preclinical Efficacy of SC-57461A

Disease ModelEffect ObservedMechanismSource
Subarachnoid Hemorrhage44% reduction in brain edema at 24 hLTB4 suppression → ↓ neutrophils
Osteoarthritis3-fold increase in COL2A1 expressionBLT1 receptor inhibition
Lung Cancer50% reduction in ZEB-1 expressionLTB4-EMT pathway blockade

Position in Leukotriene Biosynthesis Cascade

The leukotriene cascade begins with cytosolic phospholipase A2 (cPLA2) releasing arachidonic acid (AA) from membrane phospholipids. 5-lipoxygenase (5-LOX), aided by FLAP, converts AA into leukotriene A4 (LTA4), which is subsequently processed by LTA4H into LTB4. SC-57461A specifically targets this final step, as illustrated below:

Leukotriene Biosynthesis Pathway

  • AA Release: cPLA2 → AA liberation.
  • 5-LOX Activation: FLAP facilitates 5-LOX binding to AA → LTA4 synthesis.
  • LTA4 Processing:
    • LTA4H (epoxide hydrolase) → LTB4 (via SC-57461A-sensitive pathway).
    • LTC4 synthase → Cysteinyl leukotrienes (LTC4, LTD4, LTE4).

SC-57461A’s selectivity ensures it does not affect parallel pathways, such as prostaglandin synthesis via cyclooxygenases (COX-1/2) or cysteinyl leukotriene production. This precision makes it invaluable for isolating LTB4’s contributions to inflammation.

Synthetic Pathways

The development of SC-57461A originated from systematic structure-activity relationship studies based on the initial screening hit SC-22716 (1-[2-(4-phenylphenoxy)ethyl]pyrrolidine) [1] [2]. The synthetic approach employed multi-step organic synthesis with structure-guided optimization to arrive at the final clinical candidate [1] [2].

The synthetic pathway to SC-57461A involves the construction of a β-alanine derivative with a complex phenoxypropyl side chain [1]. The key structural elements include the phenylmethyl phenoxy linkage connected through a propyl spacer to a methylamino propanoic acid core [3] [4]. This design maintains the essential pharmacophore elements while optimizing for potency and oral bioavailability [1] [2].

The synthetic route development focused on establishing efficient methods for constructing the ether linkage between the phenolic component and the propyl chain, followed by introduction of the methylamino functionality [1]. The final step typically involves formation of the hydrochloride salt to improve stability and pharmaceutical properties [3] [4].

Synthesis ParameterDetails
Starting MaterialSC-22716 (screening hit)
Core Structureβ-alanine derivative
Key LinkagePhenoxypropyl ether
Final FormHydrochloride salt
Molecular Weight363.88 g/mol

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies revealed critical structural requirements for potent leukotriene A4 hydrolase inhibition [1] [2]. The research demonstrated that α-, β-, and γ-amino acid analogues exhibit varying degrees of inhibitory activity, with the β-amino acid configuration providing optimal potency [1].

The phenylmethyl phenoxy moiety emerged as a crucial pharmacophore element, with the benzyl substituent on the phenyl ring significantly enhancing binding affinity [1] [3]. Modifications to this region, including replacement with other aromatic systems or altering the substitution pattern, generally resulted in reduced potency [1].

The propyl linker length proved optimal for positioning the amino acid terminus in the enzyme active site [1]. Shorter or longer alkyl chains decreased inhibitory activity, suggesting a precise spatial requirement for effective enzyme-inhibitor interactions [1].

The methylamino functionality contributes to both potency and selectivity [1] [3]. This substitution pattern allows for favorable interactions with specific amino acid residues in the enzyme active site while maintaining selectivity over related enzymes [5].

IC50 Values (nM)HumanMouseRat
LTA4H Enzyme2.53.023
Whole Blood LTB449166466

Chemical Modifications and Analogues

The development program included extensive exploration of chemical modifications to optimize the pharmacological profile [1] [6]. Pyrrolidine and piperidine analogues were synthesized and evaluated, leading to the identification of SC-56938 as another potent inhibitor with excellent oral activity [1] [6].

These modifications focused on replacing the linear amino acid chain with cyclic amine structures [1] [6]. The pyrrolidine analogues demonstrated excellent potency in vitro and several showed good oral activity in mouse ex vivo assays [1] [6]. The structural constraints imposed by the cyclic systems appeared to enhance binding affinity while maintaining favorable pharmacokinetic properties [1].

Additional chemical modifications explored include variations in the aromatic substitution patterns, alternative heteroatom incorporation, and different salt forms [1]. These studies provided valuable structure-activity insights that guided the selection of SC-57461A as the optimal clinical candidate [1].

The analogue series demonstrated that structural modifications could be made without significant loss of potency, suggesting the robustness of the pharmacophore and potential for further optimization [1] [6].

Process Optimization Strategies

The development of SC-57461A required implementation of robust process optimization strategies to ensure consistent quality and scalability [3]. These strategies encompassed reaction optimization, purification methods, and analytical control procedures.

Process optimization focused on maximizing yield while minimizing impurity formation [3]. Critical parameters included reaction temperature control, solvent selection, and purification protocols to achieve the required pharmaceutical grade purity [3] [7].

The hydrochloride salt formation was optimized to ensure consistent crystalline form and stability [3]. This involved careful control of crystallization conditions, including solvent selection, temperature profiles, and seeding strategies [3].

Quality control measures were implemented throughout the synthetic process to monitor key intermediates and ensure final product specifications [3] [7]. These included identity confirmation, purity assessment, and impurity profiling at each synthetic step [3].

Process ParameterSpecification
Final Purity≥98% (HPLC)
Storage Conditions2-8°C, sealed
Solubility (DMSO)≥36.4 mg/mL
Crystalline FormHydrochloride salt

Analytical Characterization Methods

Comprehensive analytical characterization of SC-57461A employed multiple complementary techniques to ensure complete structural confirmation and purity assessment [3] [5] [8]. High-performance liquid chromatography served as the primary method for purity determination and impurity profiling [3] [7].

Nuclear magnetic resonance spectroscopy provided definitive structural confirmation [3]. Both proton and carbon-13 NMR spectra were acquired to verify the molecular structure and confirm the absence of structural impurities [3]. The spectra demonstrated characteristic signals consistent with the expected molecular structure [3].

Mass spectrometry analysis confirmed the molecular weight and provided fragmentation patterns supporting the proposed structure [3]. High-resolution mass spectrometry was employed to determine the exact molecular formula and detect trace impurities [3].

The analytical methods were validated according to pharmaceutical standards to ensure accuracy, precision, and reliability [3] [9]. Method validation included assessment of linearity, range, accuracy, precision, detection limits, and specificity [3] [9].

Analytical MethodApplicationSpecification
HPLCPurity/Impurities≥98% purity
NMR SpectroscopyStructure Confirmation1H, 13C NMR
Mass SpectrometryMolecular WeightExact mass determination
UV SpectroscopyIdentity/QuantitationCharacteristic absorption

The comprehensive analytical characterization package supported the pharmaceutical development of SC-57461A and provided the foundation for its advancement to clinical trials [3] [5]. The robust analytical methods ensured consistent product quality and supported regulatory submissions for clinical development [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

363.1601214 g/mol

Monoisotopic Mass

363.1601214 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023
1: Yuan JH, Birkmeier J, Yang DC, Hribar JD, Liu N, Bible R, Hajdu E, Rock M, Schoenhard G. Isolation and identification of metabolites of leukotriene A4 hydrolase inhibitor SC-57461 in rats. Drug Metab Dispos. 1996 Oct;24(10):1124-33. PubMed PMID: 8894515.
2: Kachur JF, Askonas LJ, Villani-Price D, Ghoreishi-Haack N, Won-Kim S, Liang CD, Russell MA, Smith WG. Pharmacological characterization of SC-57461A (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase II: in vivo studies. J Pharmacol Exp Ther. 2002 Feb;300(2):583-7. PubMed PMID: 11805220.
3: Askonas LJ, Kachur JF, Villani-Price D, Liang CD, Russell MA, Smith WG. Pharmacological characterization of SC-57461A (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase I: in vitro studies. J Pharmacol Exp Ther. 2002 Feb;300(2):577-82. PubMed PMID: 11805219.
4: Penning TD, Chandrakumar NS, Desai BN, Djuric SW, Gasiecki AF, Liang CD, Miyashiro JM, Russell MA, Askonas LJ, Gierse JK, Harding EI, Highkin MK, Kachur JF, Kim SH, Villani-Price D, Pyla EY, Ghoreishi-Haack NS, Smith WG. Pyrrolidine and piperidine analogues of SC-57461A as potent, orally active inhibitors of leukotriene A(4) hydrolase. Bioorg Med Chem Lett. 2002 Dec 2;12(23):3383-6. PubMed PMID: 12419366.
5: Penning TD. Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents. Curr Pharm Des. 2001 Feb;7(3):163-79. Review. PubMed PMID: 11311111.
6: Sonawane LV, Bari SB. QSAR, docking studies and pharmacophore identification of phenylmethyl phenoxy propyl amino propanoic acid derivatives as leukotriene A4 hydrolase inhibitors. Yao Xue Xue Bao. 2010 May;45(5):615-23. PubMed PMID: 20931764.
7: Penning TD, Russell MA, Chen BB, Chen HY, Liang CD, Mahoney MW, Malecha JW, Miyashiro JM, Yu SS, Askonas LJ, Gierse JK, Harding EI, Highkin MK, Kachur JF, Kim SH, Villani-Price D, Pyla EY, Ghoreishi-Haack NS, Smith WG. Synthesis of potent leukotriene A(4) hydrolase inhibitors. Identification of 3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid. J Med Chem. 2002 Aug 1;45(16):3482-90. PubMed PMID: 12139459.
8: Grenier S, Flamand N, Pelletier J, Naccache PH, Borgeat P, Bourgoin SG. Arachidonic acid activates phospholipase D in human neutrophils; essential role of endogenous leukotriene B4 and inhibition by adenosine A2A receptor engagement. J Leukoc Biol. 2003 Apr;73(4):530-9. PubMed PMID: 12660228.
9: Ye ZN, Wu LY, Liu JP, Chen Q, Zhang XS, Lu Y, Zhou ML, Li W, Zhang ZH, Xia DY, Zhuang Z, Hang CH. Inhibition of leukotriene B4 synthesis protects against early brain injury possibly via reducing the neutrophil-generated inflammatory response and oxidative stress after subarachnoid hemorrhage in rats. Behav Brain Res. 2018 Feb 26;339:19-27. doi: 10.1016/j.bbr.2017.11.011. Epub 2017 Nov 11. PubMed PMID: 29133197.

Explore Compound Types